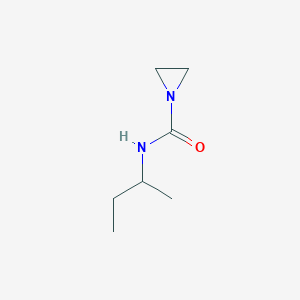

N-(sec-Butyl)aziridine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-butan-2-ylaziridine-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-3-6(2)8-7(10)9-4-5-9/h6H,3-5H2,1-2H3,(H,8,10) |

InChI Key |

OPPYKUZMUKJASB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)N1CC1 |

Origin of Product |

United States |

Significance of Aziridine Scaffolds in Organic Synthesis

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds characterized by a high degree of ring strain (approximately 26-27 kcal/mol). clockss.org This inherent strain makes them valuable and highly reactive intermediates in organic synthesis. clockss.orgwikipedia.orgrsc.org Their primary utility lies in their susceptibility to nucleophilic ring-opening reactions, which provides a powerful method for the stereospecific introduction of nitrogen-containing functionalities into a wide array of molecules. wikipedia.orgnih.gov

The reactivity of the aziridine (B145994) ring can be "activated" by the presence of an electron-withdrawing group on the nitrogen atom, which enhances the electrophilicity of the ring carbons. clockss.org This activation makes the aziridine more susceptible to attack by a diverse range of nucleophiles. wikipedia.org The regioselectivity of the ring-opening reaction—that is, which of the two ring carbons is attacked—can be controlled by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.org

This synthetic versatility has established aziridines as crucial building blocks for the synthesis of complex molecules, including:

Amino acids and their derivatives. clockss.org

Biologically active natural products like Mitomycin C and Azinomycin B. wikipedia.orgacs.org

Chiral ligands and auxiliaries for asymmetric synthesis. nih.gov

Azaheterocycles such as pyrrolidines and piperidines following ring-opening and subsequent cyclization. frontiersin.org

The ability to construct complex nitrogenous compounds from relatively simple precursors underscores the profound significance of aziridines in modern synthetic chemistry. rsc.orgrsc.org

Role of the Carboxamide Functional Group in Molecular Design

The carboxamide functional group, consisting of a carbonyl group directly bonded to a nitrogen atom, is a ubiquitous and vital feature in chemistry and biology. wisdomlib.orgsolubilityofthings.com Its importance in molecular design stems from a combination of unique structural and electronic properties.

Key characteristics of the carboxamide group include:

Hydrogen Bonding: The N-H proton and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. This capability is fundamental to the structure of proteins and peptides and is often exploited in drug design to ensure specific binding to biological targets. jocpr.com

Stability: The amide bond is generally stable to hydrolysis, contributing to the metabolic stability of pharmaceuticals and the robustness of materials like nylons. jocpr.combritannica.com

Rigidity and Planarity: Due to resonance, the C-N bond of an amide has significant double-bond character, which restricts rotation and often enforces a planar geometry. masterorganicchemistry.com This conformational rigidity can be crucial for pre-organizing a molecule for optimal interaction with a receptor or for building well-defined supramolecular structures. jocpr.com

Versatility: Carboxamides are versatile synthetic intermediates and are found in a vast number of pharmaceuticals, agrochemicals, and functional materials. jocpr.comnih.gov They can serve as key pharmacophores or as stable linkers within a larger molecular framework. researchgate.net

In drug discovery, the carboxamide group is a privileged structure, frequently used to modulate properties such as solubility, membrane permeability, and metabolic profile. researchgate.netresearchgate.net

Conceptual Integration of Aziridine and Carboxamide Moieties in N Sec Butyl Aziridine 1 Carboxamide

Strategies for Aziridine Ring Formation

The construction of the aziridine ring is a key step in the synthesis of this compound and related compounds. Several powerful methods have been established for this transformation.

Olefin Aziridination via Nitrene Transfer Reactions

Nitrene transfer reactions represent a direct and atom-economical approach to aziridine synthesis, involving the [2+1] cycloaddition of a nitrene or nitrenoid species to an alkene. nih.govdntb.gov.ua For the synthesis of N-aziridinecarboxamides, the nitrene precursor is typically a carbamate (B1207046) derivative that, upon activation, transfers the nitrogen-containing group to the olefin. snnu.edu.cn

This method's efficiency can be significantly influenced by the choice of catalyst and the nature of the nitrene precursor. snnu.edu.cn Organocatalytic approaches, for instance, have been developed for the aziridination of electron-rich olefins like styrenes using an iminium salt catalyst and a nitrenoid precursor such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov Mechanistic studies of these organocatalytic reactions suggest a stepwise, polar process. nih.gov

Photocatalysis offers a modern alternative, enabling the generation of free nitrenes under mild, visible-light conditions, thus avoiding the need for harsh UV light or transition metals. nih.gov For example, readily synthesized azoxy-triazenes can serve as nitrene precursors, undergoing photofragmentation to produce a free singlet nitrene that stereospecifically adds to various alkenes. nih.gov

The following table provides examples of nitrene transfer reactions for the synthesis of N-substituted aziridines.

| Nitrene Precursor | Alkene Substrate | Catalyst/Conditions | Product | Reference |

| [N-(p-toluenesulfonyl)imino]phenyliodinane | Styrene | Iminium salt | N-(p-toluenesulfonyl)aziridine | nih.gov |

| Azoxy-triazene | Various alkenes | Visible light | N-Phthalimidoaziridine | nih.gov |

| Carbamimidate | Homoallylic carbamimidates | Silver catalyst | [4.1.0]-bicyclic aziridines | chemrxiv.org |

Cyclization Approaches from Precursor Amino Alcohols and Haloamines

Intramolecular cyclization of bifunctional precursors, such as β-amino alcohols or β-haloamines, is a classical and reliable method for constructing the aziridine ring. organic-chemistry.org The Wenker synthesis, a prominent example of this approach, involves the dehydration of a β-amino alcohol to its corresponding sulfate (B86663) ester, followed by cyclization under basic conditions. researchgate.net

Modern modifications of the Wenker synthesis have introduced milder reaction conditions, making the process applicable to a wider range of substrates, including those that are unstable under the traditionally harsh conditions of hot sulfuric acid and strong bases. organic-chemistry.orgresearchgate.net For instance, the use of chlorosulfonic acid for the formation of the hydrogen sulfate ester, followed by cyclization with sodium hydroxide (B78521) or even the less nucleophilic sodium carbonate, has proven effective. organic-chemistry.orgresearchgate.net

Alternative one-pot procedures have also been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. These methods often involve tosylation and in situ cyclization promoted by bases like potassium hydroxide or potassium carbonate. organic-chemistry.org

The table below summarizes cyclization approaches for aziridine synthesis.

| Precursor | Reagents | Product | Reference |

| 2-Aminoethanol | 1. Chlorosulfonic acid 2. NaOH | Aziridine | organic-chemistry.orgresearchgate.net |

| 2-Amino alcohol | 1. TsCl 2. KOH or K2CO3 | N-Tosylaziridine | organic-chemistry.org |

| N-Alkenylamide | t-Butyl hypoiodite | N-Acylaziridine | organic-chemistry.org |

Stereoselective Aza-Darzens Reactions and Analogous Cyclization Pathways

The aza-Darzens reaction provides a powerful method for the stereoselective synthesis of aziridines. This reaction involves the condensation of an imine with the enolate of an α-haloester to form an aziridine-2-carboxylate (B8329488). acs.orgorganic-chemistry.org The stereochemical outcome of the reaction can be controlled by the choice of reactants and reaction conditions, often leading to high diastereoselectivity. acs.org

For example, the reaction of N-sulfinylimines with lithium α-bromoenolates can produce diversely substituted cis- and trans-N-sulfinylaziridine-2-carboxylate esters with excellent diastereoselectivity. acs.org The N-sulfinyl group can be subsequently removed or transformed, providing access to other N-substituted or N-H aziridines. acs.org

Brønsted acid catalysis has also been employed in aza-Darzens reactions to synthesize N-alkyl cis-aziridines from Schiff bases and diazo compounds. This approach offers a mild and convenient protocol with high cis-diastereoselectivity. organic-chemistry.org

Below is a table illustrating examples of aza-Darzens reactions for aziridine synthesis.

| Imine Component | Enolate Component | Catalyst/Conditions | Product | Reference |

| N-Sulfinylimine | Lithium α-bromoenolate | THF, -78 °C | N-Sulfinylaziridine-2-carboxylate | acs.org |

| Schiff base | Diazo compound | Trifluoroacetic acid or Triflic acid | N-Alkyl cis-aziridine | organic-chemistry.org |

| N-Diphenylphosphinylimine | Chiral enolate from N-bromoacetyl camphorsultam | - | cis-N-Diphenylphosphinyl aziridinoyl sultam | reading.ac.uk |

Transition Metal-Catalyzed Aziridination Processes

Transition metal catalysis has become indispensable in modern organic synthesis, and aziridination is no exception. dntb.gov.uanih.gov A wide range of transition metals, including rhodium, copper, iron, and silver, have been shown to effectively catalyze the transfer of nitrene groups from various precursors to olefins. snnu.edu.cnchemrxiv.orgresearchgate.net

These catalytic systems offer several advantages, including high efficiency, selectivity, and the ability to perform reactions under mild conditions. mdpi.comibs.re.kr For instance, dirhodium(II) catalysts are highly effective in promoting intramolecular C-H amination reactions of carbamates to form aziridines. snnu.edu.cn Copper catalysts, both Cu(I) and Cu(II) species, have been extensively studied for the aziridination of styrenes and other olefins, with mechanistic studies suggesting a stepwise formation of the two C-N bonds. mdpi.com

Silver-catalyzed intramolecular aziridination of carbamimidates has also been reported, providing access to bicyclic aziridines in high yields and enantioselectivities. chemrxiv.org This highlights the potential for asymmetric catalysis in the synthesis of chiral aziridines.

The following table showcases examples of transition metal-catalyzed aziridination reactions.

| Catalyst | Nitrene Precursor | Alkene Substrate | Product | Reference |

| Dirhodium(II) complexes | Carbamates | - (intramolecular) | N-Acylaziridine | snnu.edu.cn |

| Copper(I) and Copper(II) complexes | PhI=NTs | Styrenes | N-Tosylaziridine | mdpi.com |

| Silver(I) complexes | Carbamimidates | Homoallylic carbamimidates | Bicyclic aziridine | chemrxiv.org |

| Zirconocene complexes | Chloramine-T | Various alkenes | N-Tosylaziridine | rsc.org |

Methodologies for Carboxamide Moiety Introduction

Once the aziridine ring is formed, or in some cases concurrently, the N-(sec-butyl)carboxamide group must be introduced. This is typically achieved through standard amidation reactions.

Amidation Reactions of Aziridine Derivatives

The reaction of an N-unsubstituted or N-H aziridine with an appropriate acylating agent is a straightforward method for introducing the carboxamide moiety. For the synthesis of this compound, this would involve the reaction of aziridine with sec-butyl isocyanate or a related acylating agent.

The nucleophilic nitrogen of the aziridine ring readily attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired N-aziridinecarboxamide. This reaction is typically efficient and proceeds under mild conditions.

The following table provides an overview of amidation strategies.

| Aziridine Derivative | Acylating Agent | Product | Reference |

| Aziridine | sec-Butyl isocyanate | This compound | (General knowledge) |

| N-H Aziridine | Carboxylic acid (with coupling agent) | N-Acylaziridine | acs.org |

| Aziridine | Di-tert-butyl dicarbonate | tert-Butyl aziridine-1-carboxylate | mdpi.comresearchgate.net |

Alternative Synthetic Routes to N-Substituted Carboxamides

While the direct synthesis of this compound is not extensively documented, alternative routes to N-substituted aziridine carboxamides provide valuable insights. One general and efficient method involves the reaction of an aziridine with an isocyanate. google.com This approach is particularly useful for introducing a wide variety of substituents on the carboxamide nitrogen. The general reaction is depicted below:

General Synthesis of N-Substituted Aziridine-1-carboxamides

R1, R2, R3, R4 = substituents on the aziridine ring R5 = substituent on the isocyanate

| Reactant 1 | Reactant 2 | Product |

| Aziridine | Isocyanate (R5-N=C=O) | Aziridine-1-carboxamide |

This table illustrates a general synthetic route to N-substituted aziridine-1-carboxamides based on the reaction of an aziridine with an isocyanate.

In the context of synthesizing this compound, this would involve the reaction of aziridine with sec-butyl isocyanate. The availability of a broad range of isocyanates makes this a versatile method for creating a library of N-substituted aziridine carboxamides. nih.govnih.gov

Another approach involves the base-catalyzed copolymerization of bis(N-carbonyl aziridines) with dinucleophiles, which leads to the formation of polyamides. nsf.gov This polymerization is driven by the nucleophilic ring-opening of the N-carbonyl aziridine to form amide linkages. nsf.gov While this method is geared towards polymer synthesis, the underlying reactivity highlights the susceptibility of the N-carbonyl aziridine to nucleophilic attack, a principle that can be adapted for the synthesis of discrete small molecules.

Convergent and Integrated Synthetic Sequences for this compound

A convergent synthetic strategy for this compound would involve the separate synthesis of the aziridine ring and the sec-butylamine (B1681703) moiety, followed by their coupling. A potential convergent approach could utilize a pre-formed aziridine-2-carboxylate ester, which is then converted to the corresponding amide.

Continuous-flow synthesis offers an integrated approach to the production of aziridines and their derivatives. nih.gov A continuous-flow process for the palladium-catalyzed C(sp³)–H activation to form aziridines has been developed. nih.gov This can be combined with a subsequent in-flow ring-opening or derivatization step, providing a streamlined and efficient synthesis of highly functionalized aliphatic amines. nih.gov Such a process could be envisioned for the synthesis of this compound, where the aziridination and subsequent amidation are performed in a continuous sequence.

Stereocontrol in the Synthesis of this compound

Achieving stereocontrol is paramount in the synthesis of this compound, which contains two stereocenters: one at the aziridine ring and one on the sec-butyl group.

The enantioselective formation of the aziridine ring is a well-studied area, with numerous catalytic systems developed to achieve high levels of stereocontrol. acs.org Transition metal-catalyzed nitrene transfer to alkenes is a predominant method for accessing chiral aziridines. acs.org

Catalysts based on rhodium, copper, and ruthenium have shown high efficiency and enantioselectivity in aziridination reactions. acs.orgrsc.org For instance, a planar chiral rhodium(III) indenyl catalyst has been successfully employed for the enantioselective aziridination of unactivated terminal alkenes. acs.org Similarly, copper(I)/L-proline complexes can catalyze the diastereoselective radical aminotrifluoromethylation of alkenes to produce substituted aziridines with excellent diastereoselectivity. rsc.org

The choice of the nitrogen source is also critical. Reagents like N-Boc-O-tosylhydroxylamine (TsONHBoc) have been used for metal-free, stereospecific N-H aziridination of inactivated olefins. organic-chemistry.org

Examples of Catalytic Systems for Enantioselective Aziridination

| Catalyst System | Alkene Substrate | Nitrogen Source | Enantioselectivity (ee) |

|---|---|---|---|

| Planar chiral Rh(III) indenyl catalyst | Unactivated terminal alkenes | Hydroxylamine derivatives | High ee |

| Cu(I)/L-proline complex | Alkenes | Togni's reagent | Excellent diastereoselectivity |

| Dirhodium(II) caprolactamate | Olefins | p-toluenesulfonamide | Good yields |

This table summarizes various catalytic systems used for the enantioselective synthesis of aziridines, highlighting the catalyst, substrate scope, and achieved stereoselectivity.

The diastereoselective incorporation of the sec-butyl group can be achieved through the use of a chiral aziridine precursor and a sec-butyl nucleophile or electrophile. The inherent chirality of the aziridine can direct the stereochemical outcome of the subsequent reaction.

One strategy involves the reaction of a chiral aziridine-2-carboxylate with sec-butylamine. The stereocenter at the C2 position of the aziridine can influence the approach of the amine, leading to a diastereoselective amidation.

Alternatively, the use of chiral auxiliaries attached to the aziridine nitrogen can control the diastereoselectivity of reactions at the aziridine ring.

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. sigmaaldrich.com They are temporarily attached to a substrate to direct the stereochemical course of a reaction and are subsequently removed. sigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary could be attached to the aziridine nitrogen to control the diastereoselective addition of a sec-butyl group or a precursor. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are examples of effective chiral auxiliaries used in various asymmetric transformations. sigmaaldrich.com

For instance, a chiral 2-imidazolidinone auxiliary can induce high diastereoselectivity in the alkylation of N'-butyryl-2-imidazolidinones. capes.gov.br A similar strategy could be employed where a chiral auxiliary on the aziridine nitrogen directs the diastereoselective formation of the carboxamide with sec-butylamine.

The diastereoselective synthesis of aziridines from tert-butanesulfinyl imines is another well-established method. researchgate.net The chiral sulfinamide group acts as a chiral directing group, leading to high diastereoselectivity in the formation of the aziridine ring. researchgate.net A subsequent reaction with an isocyanate could then furnish the desired this compound.

Commonly Used Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction |

|---|---|

| Evans' Oxazolidinones | Aldol (B89426) reactions, alkylations |

| Oppolzer's Camphorsultam | Michael additions, aldol reactions |

| (S)-(-)-1-Phenylethylamine | Resolution, asymmetric synthesis |

This table lists some common chiral auxiliaries and the types of asymmetric reactions in which they are frequently employed.

Aziridine Ring-Opening Reactions

The high ring strain of aziridines, estimated to be around 27 kcal/mol, makes them susceptible to reactions that relieve this strain by cleaving one of the carbon-nitrogen bonds. clockss.orgacs.org These ring-opening reactions are a cornerstone of aziridine chemistry, providing a versatile route to a wide array of functionalized amine compounds. wikipedia.orgmdpi.com The nature of the substituent on the aziridine nitrogen, in this case, a sec-butylcarboxamide group, plays a crucial role in the reactivity and the conditions required for the ring-opening to occur. clockss.orgmdpi.com

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a common and powerful method for the transformation of aziridines. wikipedia.orgslideshare.net In this process, a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a more stable, open-chain product. The efficiency and regioselectivity of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the aziridine ring. acs.orgfrontiersin.org For N-acylaziridines, such as this compound, the electron-withdrawing nature of the acyl group can activate the ring towards nucleophilic attack. clockss.orgmdpi.com

The regioselectivity of nucleophilic attack on unsymmetrical aziridines is a critical aspect of their reactivity. Generally, the attack occurs at the less substituted carbon atom due to reduced steric hindrance, following an S_N2-type mechanism. nih.govnih.gov This preference leads to the formation of a specific regioisomer. The stereochemistry of the reaction is also a key consideration. In an S_N2-type reaction, the nucleophile attacks from the side opposite to the leaving group (the nitrogen atom within the ring), resulting in an inversion of the stereochemistry at the attacked carbon center. acs.orgnih.gov The sec-butyl group on the nitrogen of this compound can influence the approach of the nucleophile, potentially affecting the regiochemical outcome. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridines This table is for illustrative purposes based on general principles of aziridine chemistry, as specific data for this compound was not available in the search results.

| Nucleophile | Substituent at C2 | Substituent at C3 | Major Product (Attack at) | Reaction Type |

|---|---|---|---|---|

| Thiophenol | H | Alkyl | C3 | S_N2 |

| Azide | H | Phenyl | C2 | S_N2-like (Benzylic position favored) |

| Organocuprate | H | Alkyl | C3 | S_N2 |

A wide variety of both heteroatom and carbon nucleophiles can participate in the ring-opening of aziridines. wikipedia.orgnih.gov

Heteroatom Nucleophiles:

Oxygen Nucleophiles: Alcohols and water can open the aziridine ring, often under acidic conditions to protonate the nitrogen and increase its electrophilicity. wikipedia.orgresearchgate.net The reaction with water is a fundamental method for producing β-amino alcohols. nih.gov

Nitrogen Nucleophiles: Amines are effective nucleophiles for aziridine ring-opening, leading to the formation of 1,2-diamines. researchgate.net

Sulfur Nucleophiles: Thiols are particularly reactive nucleophiles towards aziridines and can open the ring under mild conditions, often with high regioselectivity for the less substituted carbon. nih.govresearchgate.net

Carbon Nucleophiles:

Organometallic Reagents: Organolithium and organocuprate reagents are powerful carbon nucleophiles capable of opening the aziridine ring to form new carbon-carbon bonds. wikipedia.org

Enolates: The dianions of carboxylic acids, which are enolate equivalents, have been shown to react with N-tosyl-2-ethylaziridine to produce γ-amino acids. mdpi.com

The reactivity of this compound with these nucleophiles will be dictated by the electronic and steric properties of the sec-butylcarboxamide group. researchgate.net

Electrophilic Activation and Subsequent Ring Opening

Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively stable towards nucleophiles. nih.gov However, they can be activated by electrophiles. researchgate.net This activation typically involves the formation of a more reactive aziridinium (B1262131) ion. nih.govresearchgate.net Common electrophiles include alkyl halides and acyl halides. nih.gov The resulting aziridinium ion is then highly susceptible to ring-opening by a nucleophile, which can be the counter-anion of the electrophile or an externally added nucleophile. nih.govresearchgate.net This two-step process allows for the introduction of a new group at the nitrogen atom, followed by the addition of a nucleophile to one of the ring carbons. nih.govresearchgate.net

Lewis Acid-Mediated Ring Opening Mechanisms (e.g., SN2-type)

Lewis acids play a significant role in promoting the ring-opening of aziridines by coordinating to the nitrogen atom. nih.gov This coordination increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. The mechanism of Lewis acid-catalyzed ring-opening is often considered to be S_N2-type, especially with less sterically hindered aziridines. nih.gov The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, BF₃·OEt₂ has been shown to be an effective catalyst for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles. nih.gov The interaction between the Lewis acid and the substrate can lead to a highly organized transition state, controlling both the regiochemical and stereochemical outcomes. nih.gov

Transition Metal-Catalyzed Ring Opening

Transition metal catalysis offers a powerful and versatile approach to aziridine ring-opening reactions. mdpi.comscilit.com Various transition metals, including palladium, rhodium, and nickel, have been employed to catalyze the cross-coupling of aziridines with a range of nucleophiles, particularly carbon nucleophiles. scilit.comresearchgate.net These reactions often proceed with high regioselectivity and stereospecificity. acs.orgscilit.com For example, palladium-catalyzed cross-coupling reactions of 2-substituted aziridines can proceed via an S_N2-type oxidative addition, resulting in stereoinversion at the reaction center. acs.org The development of robust catalytic systems is crucial for predicting and controlling the stereochemical and regiochemical outcomes of these transformations. scilit.comresearchgate.net

Phenonium Ion and Other Intermediate-Mediated Rearrangements

The rearrangement of aziridines, such as this compound, can proceed through various intermediates, with the phenonium ion being a significant species in specific contexts. The treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like titanium tetrachloride (TiCl4) can lead to the formation of β-phenethylamine derivatives through a phenonium ion intermediate. nih.gov This process is a stereospecific transformation. nih.gov

The efficiency of these rearrangements can be influenced by the nature of the N-substituent on the aziridine ring. For instance, studies have shown that N-acyl aziridines can exhibit improved reaction efficiency at higher temperatures compared to N-tosyl aziridines. nih.gov Specifically, an N-acetyl (N-Ac) substituent has been found to be effective. nih.gov The choice of Lewis acid and reaction temperature are critical parameters that are often optimized for each specific substrate to achieve good yields of the rearranged product. nih.gov

| Reactant Type | Conditions | Outcome | Reference |

| N-acyl aziridines | Higher temperatures | Improved reaction efficiency | nih.gov |

| N-tosyl aziridine | 0 °C | Increased yield of phenethylamine | nih.gov |

| Unsymmetrical 2,3-disubstituted aziridines | TiCl4 | Formation of β-phenethylamine derivatives | nih.gov |

Chemical Transformations of the N-Carboxamide Moiety

The amide bond in N-acylaziridines, including this compound, is central to its chemistry. The reactivity of this bond is influenced by the strain of the three-membered aziridine ring and the nature of the substituent on the nitrogen atom. The electron-withdrawing character of the carbonyl group can activate the aziridine ring, making it more susceptible to nucleophilic attack. researchgate.net

Derivatization of the amide can be achieved through various reactions. For instance, the development of novel amidation reactions is a significant area of research, with methods being sought that offer high efficiency and functional group tolerance. nih.gov One such approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds, a process that can be applied to the synthesis of primary, secondary, and tertiary amides. nih.gov

The carbonyl center of the N-carboxamide group is an electrophilic site and can participate in various reactions. While direct reactions at the carbonyl carbon of this compound are not extensively detailed in the provided context, the general reactivity of N-acyl amides provides insight. For example, N-acyl-tert-butyl-carbamates (Boc) and N-acyl-tosylamides (Ts) are known to undergo N-C(O) bond cleavage in cross-coupling reactions. researchgate.net This reactivity is attributed to the electronic nature and ground-state distortion of the amide bond. researchgate.net

Intramolecular and Intermolecular Reactivity Patterns of this compound

The reactivity of this compound can be categorized into intramolecular and intermolecular processes, both of which are fundamental to its synthetic utility.

The strained aziridine ring is prone to ring-opening reactions, a classic example of its intermolecular reactivity. Non-activated aziridines, which bear an electron-donating group on the nitrogen, are generally stable and require activation for ring-opening to occur. nih.gov This activation can be achieved by converting the aziridine into a more reactive aziridinium ion. nih.gov Nucleophiles can then attack the activated ring, leading to various substituted amine products. nih.govnih.gov The regioselectivity of this ring-opening is a key aspect of its synthetic application. nih.gov

Intramolecularly, aziridines can undergo rearrangements. A notable example is the intramolecular aziridination of a homoallenic sulfamate, which leads to the formation of an (E)-enesulfamate after a sequence of reactions including ring-opening with water. nih.gov

Theoretical and Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of aziridine derivatives.

DFT calculations provide valuable insights into the energetics and geometries of reactants, transition states, and products, thereby clarifying reaction pathways. For instance, DFT analysis has been used to support the viability of a phenonium ion intermediate in the rearrangement of benzyl-substituted aziridines and to explain the regioselectivity of the ring-opening process. nih.gov

Furthermore, DFT has been employed to study the reaction of carbon dioxide with aziridine derivatives to form oxazolidinones. researchgate.net These studies investigate the reaction in the gas phase and in the presence of catalysts, proposing mechanisms that involve the initial coordination of CO2 to the aziridine nitrogen followed by nucleophilic attack. researchgate.net The calculations help in understanding the thermodynamic and kinetic profiles of different reaction pathways. researchgate.net The B3LYP functional, often with dispersion corrections (D3), is a commonly used method for these investigations. researchgate.net

| Computational Method | System Studied | Key Findings | Reference |

| DFT | Rearrangement of benzyl-substituted aziridines | Supported phenonium ion intermediate and explained regioselectivity | nih.gov |

| DFT (B3LYP+D3/6-31+G(d)) | CO2 fixation by aziridine derivatives | Elucidated reaction mechanism involving CO2 coordination and subsequent nucleophilic attack | researchgate.net |

Analysis of Transition States and Energy Landscapes

Detailed computational studies involving the analysis of transition states and energy landscapes for reactions with this compound have not been specifically reported. Such analyses are crucial for understanding reaction kinetics and mechanisms at a molecular level.

In general, for N-acylaziridines, the ring-opening reactions are influenced by the nature of the attacking nucleophile and the reaction conditions. The N-carbamoyl group, being electron-withdrawing, activates the aziridine ring towards nucleophilic attack. The transition states for such reactions would typically involve the approach of the nucleophile to one of the ring carbons. The energy landscape would be characterized by an activation barrier leading to the formation of a ring-opened intermediate or product. The stability of this transition state is influenced by steric and electronic factors.

For instance, in acid-catalyzed ring-opening, protonation of the aziridine nitrogen is a key step, leading to a more electrophilic aziridinium ion. frontiersin.org The subsequent nucleophilic attack would proceed through a transition state where the C-N bond is partially broken and a new bond with the nucleophile is partially formed. The energy profile of this process would dictate the reaction rate.

Without specific computational data for this compound, a quantitative analysis of its energy landscapes remains speculative.

Computational Prediction of Regioselectivity and Stereochemical Outcomes

Specific computational predictions regarding the regioselectivity and stereochemical outcomes of reactions involving this compound are not documented in the available literature. However, predictions can be inferred from the general behavior of analogous N-substituted aziridines.

The regioselectivity of nucleophilic ring-opening of N-acylaziridines is a well-studied area. The attack can occur at either of the two ring carbons. The outcome is generally governed by a combination of steric hindrance and electronic effects. The sec-butyl group on the nitrogen atom introduces a moderate level of steric bulk.

In reactions of similar N-activated aziridines, it has been observed that the regioselectivity of the ring-opening is dependent on the substituents on the aziridine ring itself. nih.gov For an unsubstituted aziridine ring, as in this compound, the two carbons are electronically similar. However, the presence of the N-carbamoyl group can influence the electronic distribution.

Computational models, such as those based on Density Functional Theory (DFT), are powerful tools for predicting such outcomes. nih.gov These models can calculate the energies of different transition states leading to various regio- and stereoisomers, thereby predicting the major product.

The stereochemical outcome of reactions at the aziridine ring is also of significant interest. For instance, ring-opening reactions often proceed with an inversion of stereochemistry at the center of attack, consistent with an SN2-type mechanism. Computational studies on other aziridine systems have been used to rationalize and predict the stereospecificity of such transformations. nih.gov

A summary of expected regiochemical and stereochemical preferences based on general principles is presented in the table below. It is important to note that these are generalized predictions and would require specific computational or experimental validation for this compound.

| Reaction Type | Expected Major Regioisomer | Expected Stereochemical Outcome | Factors Influencing Outcome |

| Nucleophilic Ring-Opening (Basic/Neutral) | Attack at the less hindered carbon | Inversion of configuration | Steric hindrance from the sec-butyl group, nature of the nucleophile. |

| Nucleophilic Ring-Opening (Acidic) | Attack at the more substituted carbon (if applicable) or less hindered carbon | Inversion of configuration | Formation of a partial positive charge on the more substituted carbon in the transition state. |

Further research, including dedicated computational studies, is necessary to provide a detailed and accurate understanding of the mechanistic insights and reactivity profiles of this compound.

Advanced Structural Characterization of N Sec Butyl Aziridine 1 Carboxamide Derivatives

Application of X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to map the electron density and, consequently, the precise position of each atom in the molecular structure. nist.govgovinfo.gov This technique is invaluable for the unambiguous determination of both relative and absolute stereochemistry.

For derivatives of N-(sec-Butyl)aziridine-1-carboxamide, obtaining a suitable crystal allows for the direct visualization of the molecule's solid-state conformation. This analysis confirms the connectivity of the atoms and provides precise bond lengths, bond angles, and torsion angles. Crucially, for chiral molecules, X-ray crystallography can establish the absolute configuration of stereocenters, such as the (R) or (S) configuration of the sec-butyl group, without ambiguity, a task that can be challenging for other spectroscopic methods. nih.gov The study of N-acylaziridines and related carboxamide structures by X-ray diffraction provides a foundational understanding of the expected conformations and intermolecular interactions, such as hydrogen bonding involving the amide group. nih.govrsc.orgresearchgate.net

Below is a hypothetical table representing typical crystallographic data that could be obtained for a derivative, such as N-((S)-sec-Butyl)-2-phenylaziridine-1-carboxamide.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C13H18N2O |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.4 Å, c = 10.7 Å, β = 92.4° |

| Volume | 954.5 Å3 |

| Absolute Configuration of sec-Butyl | S |

| Absolute Configuration of Aziridine (B145994) C2 | R |

Elucidation of Molecular Structure and Conformation using Advanced NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural and dynamic information in solution. wordpress.com Advanced NMR techniques are essential for confirming the molecular structure and understanding the conformational preferences of this compound derivatives.

One-dimensional (1D) NMR spectra can often be complex and suffer from signal overlap, especially in larger molecules. Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity within the sec-butyl group (e.g., correlating the methine proton with the adjacent methyl and methylene (B1212753) protons) and within the aziridine ring protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgnih.gov It is incredibly powerful for assigning carbon signals in the ¹³C NMR spectrum by linking them to their known proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations, typically over two or three bonds, between protons and carbons. nih.gov This is crucial for piecing together the molecular skeleton. For instance, it could show a correlation from the amide N-H proton to the carbonyl carbon and to the carbon atoms of the aziridine ring, confirming the carboxamide linkage. It could also link the protons of the sec-butyl group to the amide nitrogen (via the N-H proton) and potentially the carbonyl carbon. youtube.com

Table 2: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| Aziridine CH₂ | Other Aziridine CH₂ | Aziridine CH₂ | Carbonyl (C=O), Other Aziridine CH₂ |

| sec-Butyl CH | sec-Butyl CH₃, sec-Butyl CH₂ | sec-Butyl CH | Carbonyl (C=O), sec-Butyl CH₃, sec-Butyl CH₂ |

| Amide NH | sec-Butyl CH | N/A | Carbonyl (C=O), sec-Butyl CH |

Determining the stereochemistry in solution is a more nuanced challenge. Enantiomers, being mirror images, produce identical NMR spectra under normal conditions. libretexts.org

Chiral NMR Shift Reagents: To distinguish between enantiomers, one can use chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.org These are chiral molecules, often lanthanide complexes or other specifically designed compounds, that form transient, diastereomeric complexes with the analyte. researchgate.netnih.gov Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum. libretexts.org By adding a chiral shift reagent to a racemic sample of a this compound derivative, it may be possible to resolve the signals for the two enantiomers, allowing for the determination of enantiomeric purity. nih.govfrontiersin.org

Anisotropy Effects: The spatial arrangement of atoms and functional groups can be probed by observing through-space magnetic anisotropy effects. acs.org Pi-systems, such as the carbonyl group (C=O) in the carboxamide moiety, generate a non-uniform magnetic field. youtube.com Protons located in the "shielding" cone (typically above and below the plane of the pi-system) will be shifted upfield (to a lower ppm value), while those in the "deshielding" zone (in the plane of the pi-system) will be shifted downfield. youtube.comyoutube.com By carefully analyzing the chemical shifts of the aziridine and sec-butyl protons, one can deduce the preferred conformation around the N-C(O) and N-C(sec-butyl) bonds, as the proximity of these protons to the anisotropic field of the carbonyl group will significantly influence their resonance frequencies. acs.org

Synthetic Utility and Chemical Transformations of N Sec Butyl Aziridine 1 Carboxamide

Utilization as a Versatile Synthetic Building Block

Based on the reactivity of analogous N-acylaziridines, N-(sec-Butyl)aziridine-1-carboxamide could theoretically serve as a building block in organic synthesis. The strained aziridine (B145994) ring is susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the introduction of two new functional groups at adjacent carbon atoms with defined stereochemistry, making it a potential precursor for the synthesis of complex molecules.

The carboxamide moiety could also participate in various transformations, although it is generally less reactive than other carbonyl derivatives. The presence of the sec-butyl group would likely influence the regioselectivity of the aziridine ring-opening and the reactivity of the carboxamide.

Derivatization Strategies for Functional Group Interconversion

Hypothetically, the functional groups of this compound could be interconverted using established synthetic methodologies. The carboxamide could potentially be hydrolyzed to the corresponding carboxylic acid or reduced to an amine. The aziridine ring itself represents a latent 1,2-diamino functionality, which can be unmasked through ring-opening reactions. However, without experimental data, any proposed derivatization strategy remains speculative.

Formation of Complex Nitrogen-Containing Scaffolds via Aziridine and Carboxamide Reactivity

The combination of the reactive aziridine ring and the carboxamide group suggests that this compound could be a precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. For instance, intramolecular reactions involving both functional groups could potentially lead to the formation of larger ring systems. Ring-opening of the aziridine followed by cyclization involving the carboxamide nitrogen or oxygen is a plausible, yet unverified, pathway to more complex structures.

Q & A

Q. What advanced purification techniques improve yield and scalability of This compound?

- Methodology : Compare recrystallization (ethanol/water) vs. flash chromatography (silica gel, ethyl acetate/hexane). Optimize gradient elution for preparative HPLC. For large-scale synthesis, evaluate continuous flow reactors to enhance heat/mass transfer .

Guidance for Data Interpretation

- Contradictory Results : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design flaws. Use meta-analysis to reconcile conflicting datasets .

- Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines, including raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.